molecular formula C8H5ClN2O2 B1523582 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1167056-92-9

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1523582
CAS No.: 1167056-92-9
M. Wt: 196.59 g/mol
InChI Key: WNHYMQCWBLAACO-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHYMQCWBLAACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 100 ml round-bottomed flask, 7.5 ml of a 1M aqueous solution of lithium hydroxide are added, at ambient temperature, to a suspension of 527 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid methyl ester obtained according to the preceding stage, in 15 ml of methanol. After stirring for 2.5 hours at ambient temperature, 7.5 ml of 1N hydrochloric acid are added dropwise. After stirring for ½ hour, the solid is filtered off, washed with 25 ml of water and dried. 475 mg of 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid are obtained in the form of a beige solid, the characteristics of which are the following:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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